2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide
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Overview
Description
2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide typically involves the reaction of 2-methylbenzoic acid with naphthalen-1-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 2-Methyl-N-naphthalen-1-yl-acrylamide
Comparison: Compared to similar compounds, 2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide is unique due to its specific structural features, such as the presence of both a naphthalene ring and a benzamide moiety.
Properties
Molecular Formula |
C25H20N2O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C25H20N2O2/c1-17-8-2-4-13-21(17)25(29)26-20-12-6-11-19(16-20)24(28)27-23-15-7-10-18-9-3-5-14-22(18)23/h2-16H,1H3,(H,26,29)(H,27,28) |
InChI Key |
JUEOGTNEAKTVOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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